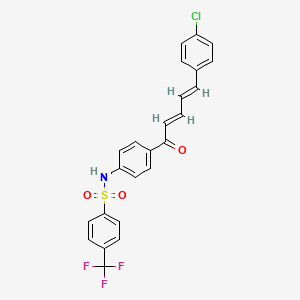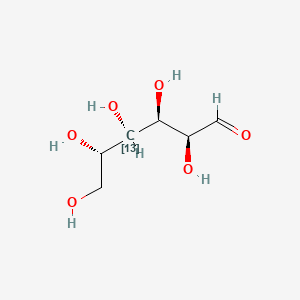
L-Galactose-13C-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Galactose-13C-1 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of L-Galactose. This labeling allows researchers to trace and study the metabolic pathways and biochemical processes involving galactose. L-Galactose itself is a monosaccharide found in milk and sugar beets and is a C-4 epimer of glucose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Galactose-13C-1 can be synthesized by incorporating the carbon-13 isotope into L-Galactose. This process typically involves the use of carbon-13 labeled precursors in the synthesis of L-Galactose. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of stable heavy isotopes of hydrogen, carbon, and other elements .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using carbon-13 labeled precursors. The production process is carefully controlled to ensure the purity and stability of the labeled compound. The compound is then purified and packaged for use in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions: L-Galactose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving galactose.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the specific reaction being studied. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction being studied. For example, oxidation reactions may produce galactonic acid, while reduction reactions may produce galactitol .
Applications De Recherche Scientifique
L-Galactose-13C-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer to study metabolic pathways and biochemical processes. In biology, it is used to study the biosynthesis and functions of human milk oligosaccharides. In medicine, it is used in diagnostic tests to evaluate liver function and assess liver disease. In industry, it is used in the development of stable isotope-labeled compounds for drug development and other applications .
Mécanisme D'action
The mechanism of action of L-Galactose-13C-1 involves its incorporation into metabolic pathways and biochemical processes involving galactose. The carbon-13 isotope allows researchers to trace the compound’s movement and interactions within these pathways. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with galactose .
Comparaison Avec Des Composés Similaires
L-Galactose-13C-1 is unique in its incorporation of the carbon-13 isotope at the first carbon position of L-Galactose. Similar compounds include other isotope-labeled sugars such as glucose-13C-1 and fructose-13C-1. These compounds are also used as tracers in metabolic studies, but they differ in their specific labeling positions and the metabolic pathways they are used to study .
List of Similar Compounds:- Glucose-13C-1
- Fructose-13C-1
- Lactose-13C-1
- Mannose-13C-1
- Ribose-13C-1
This compound stands out due to its specific labeling and the unique insights it provides into the metabolic processes involving galactose.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1/i6+1 |
Clé InChI |
GZCGUPFRVQAUEE-CCEQULCMSA-N |
SMILES isomérique |
C([C@@H]([13C@H]([C@H]([C@@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)


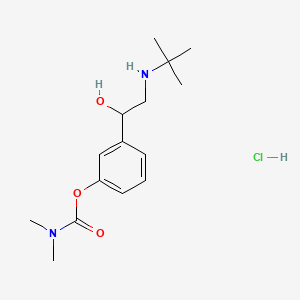

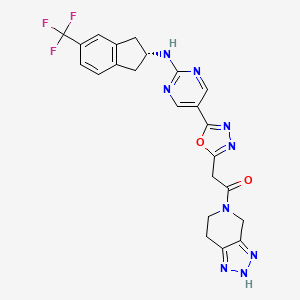
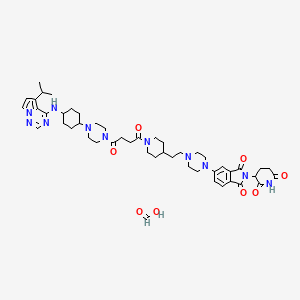
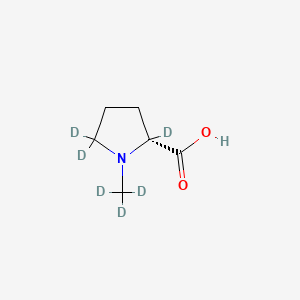
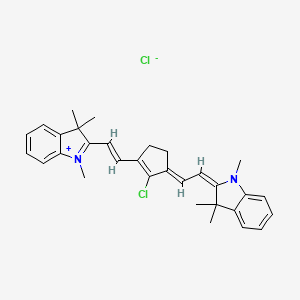
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)

